molecular formula C20H32 B1251661 Fusicocca-2,10(14)-diene

Fusicocca-2,10(14)-diene

Cat. No.: B1251661
M. Wt: 272.5 g/mol
InChI Key: PZSFDLBSQBBRAM-GZRFBZBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fusicocca-2,10(14)-diene is a tricyclic diterpene hydrocarbon featuring a distinctive 5-8-5 ring system. It serves as the fundamental hydrocarbon precursor for a class of bioactive diterpene glucosides, most notably fusicoccin A . This compound is of significant interest in biochemical and pharmacological research due to its role as a biosynthetic intermediate for molecules that are potent modulators of 14-3-3 protein-protein interactions . The biological activity of fusicoccin A, derived from this compound, has been extensively studied for its ability to activate plant plasma membrane H+-ATPases and for its emerging potential in cancer chemotherapy research, including the induction of apoptosis in human leukemia cells and the inhibition of glioblastoma cell proliferation . In nature, this compound is biosynthesized by the fungal enzyme fusicoccadiene synthase (PaFS), an unusual bifunctional chimera enzyme that contains both a prenyltransferase domain and a terpene cyclase domain, enabling it to produce the compound from basic isoprene units . While its chemical synthesis is complex and not economically viable on a large scale, modern bioengineering approaches offer a practical alternative . Heterologous production of this compound has been successfully demonstrated in engineered strains of S. cerevisiae , with fermentation process optimizations—including pH control, oxygen supply, and in situ product recovery—achieving titers of up to 240 mg/L . This makes microbial fermentation a promising and scalable method for supplying this important research compound. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(3R,10S,11S)-3,10,14-trimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1(14),6-diene

InChI

InChI=1S/C20H32/c1-13(2)16-10-11-20(5)12-18-15(4)6-8-17(18)14(3)7-9-19(16)20/h13-14,17H,6-12H2,1-5H3/t14-,17-,20+/m0/s1

InChI Key

PZSFDLBSQBBRAM-GZRFBZBPSA-N

Isomeric SMILES

C[C@H]1CCC2=C(CC[C@@]2(CC3=C(CC[C@@H]13)C)C)C(C)C

Canonical SMILES

CC1CCC2=C(CCC2(CC3=C(CCC13)C)C)C(C)C

Synonyms

fusicoccadiene

Origin of Product

United States

Scientific Research Applications

Fusicocca-2,10(14)-diene is primarily known as a precursor to fusicoccin, a potent phytotoxin produced by the fungus Phomopsis amygdali. Fusicoccin has been shown to activate the plasma membrane H+^+-ATPase in plant cells, leading to various physiological effects such as stomatal opening, increased nutrient uptake, and enhanced cell growth . The compound's ability to stimulate plant processes is attributed to its interaction with 14-3-3 proteins, which are regulatory molecules involved in numerous cellular functions across eukaryotic organisms .

Table 1: Biological Effects of Fusicoccin Derived from this compound

EffectMechanism of Action
Stomatal OpeningActivation of H+^+-ATPase leading to ion transport
Nutrient UptakeEnhanced membrane potential facilitating nutrient influx
Cell Growth StimulationIncreased cell enlargement through proton extrusion

Pharmacological Applications

The pharmacological potential of this compound is being explored for its role in cancer treatment. Research indicates that derivatives of fusicoccin can inhibit signaling pathways associated with cancer cell proliferation . The ability of fusicoccin to modulate 14-3-3 protein interactions positions it as a candidate for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .

Case Study: Fusicoccin as an Anticancer Agent

A study demonstrated that fusicoccin could inhibit the proliferation of certain cancer cell lines by stabilizing the interaction between 14-3-3 proteins and their client proteins involved in cell cycle regulation. This suggests a novel approach for targeted cancer therapies utilizing fusicoccin derivatives .

Biotechnological Applications

The biosynthesis of this compound has been successfully engineered in Saccharomyces cerevisiae, enhancing its production through genetic modifications . This biotechnological application allows for sustainable production methods for this compound and its derivatives.

Table 2: Production Strategies for this compound

OrganismProduction MethodYield Improvement
Escherichia coliExpression of fusicocca-diene synthase (PaFS)Low yield
Saccharomyces cerevisiaeGenetic modifications (deletion of specific genes)Higher yield

Future Prospects

The ongoing research into this compound highlights its potential as a versatile compound in both agricultural and medical fields. Future studies are likely to focus on:

  • Optimization of production methods : Enhancing yields through synthetic biology techniques.
  • Exploration of derivatives : Investigating modified forms of fusicoccin for improved efficacy and reduced toxicity.
  • Clinical applications : Further studies on the therapeutic potential of fusicoccin derivatives in treating various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fusicocca-2,10(14)-diene
Reactant of Route 2
Fusicocca-2,10(14)-diene

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